Edeine D - 40627-96-1

Edeine D

Catalog Number: EVT-267047
CAS Number: 40627-96-1
Molecular Formula: C33H58N10O9
Molecular Weight: 738.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Edeine D is bioactive chemical from Bacillus brevis Vm(4).
Source and Classification

Edeine D is classified as a polypeptide antibiotic and is synthesized through a complex enzymatic process known as the sulfur template polymerase mechanism. This method involves the assembly of amino acids into peptide chains without the use of ribosomes, differentiating it from ribosomally synthesized peptides. The primary source of edeine D is the bacterium Brevibacillus brevis, which produces this compound as part of its defense mechanism against competing microorganisms .

Synthesis Analysis

Synthetic Methods

  1. Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptide chains on a solid support, facilitating the creation of complex structures like those found in edeines. The synthesis typically involves:
    • Amino Acid Coupling: Amino acids are sequentially added to the growing chain using coupling reagents.
    • Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography.
  2. Solution Phase Synthesis: This alternative method involves synthesizing peptides in solution, which can be beneficial for certain modifications or when working with less stable intermediates .
Molecular Structure Analysis

Edeine D has a complex molecular structure that contributes to its biological activity. It consists of five amino acid fragments and a polyamine base (spermidine), all present in equimolar amounts. The specific amino acids include glycine, isoserine, α,β-diaminopropionic acid, isotyrosine, and a diamino-dicarboxylic acid whose structure remains unidentified.

Structural Characteristics

  • Molecular Weight: Approximately 1600 Da.
  • Solubility: Highly soluble in water but insoluble in organic solvents.
  • Physical Form: Edeine D is described as a non-crystalline hygroscopic material with an absorption maximum at 272 nm .
Chemical Reactions Analysis

Edeine D participates in various chemical reactions that underpin its mechanism of action:

  1. Inhibition of DNA Synthesis: At low concentrations (less than 15 µg/mL), edeine D inhibits DNA polymerases II and III, effectively blocking DNA replication.
  2. Inhibition of Protein Synthesis: At higher concentrations (greater than 150 µg/mL), it binds to the P site of the small ribosomal subunit (30S), preventing the binding of fMet-tRNA and thereby inhibiting protein translation initiation .

These reactions highlight the compound's dual role as both a bacteriostatic agent at low concentrations and a bactericidal agent at higher doses.

Mechanism of Action

The mechanism by which edeine D exerts its antibacterial effects involves multiple targets within bacterial cells:

  • DNA Polymerase Inhibition: Edeine D binds to DNA polymerases, inhibiting their activity and thus preventing DNA replication.
  • Ribosomal Binding: By binding to the ribosomal subunit, it disrupts protein synthesis by blocking tRNA access to the ribosome.
  • Transcriptional Inhibition: Edeine D can also act as a transcriptional inhibitor, impacting gene expression related to bacterial growth and survival .
Physical and Chemical Properties Analysis

The physical and chemical properties of edeine D are crucial for understanding its behavior in biological systems:

  • pH Stability: Edeine D is stable across a range of pH levels but exhibits optimal activity under slightly acidic conditions.
  • Thermal Stability: The compound shows good thermal stability, making it suitable for various applications without significant degradation.
  • Hygroscopic Nature: Its ability to absorb moisture can affect its storage and formulation as an antibiotic .
Applications

Edeine D has several promising applications in science and medicine:

  1. Antimicrobial Agent: Its potent antibacterial properties make it a candidate for treating infections caused by antibiotic-resistant bacteria.
  2. Research Tool: Edeine D is used in laboratory settings to study protein synthesis mechanisms and ribosomal function due to its ability to inhibit these processes selectively.
  3. Developmental Studies: Ongoing research aims to modify the structure of edeine D to enhance its efficacy or reduce toxicity while retaining its antimicrobial properties .
Biosynthesis and Genetic Regulation

Non-Ribosomal Peptide Synthesis Pathways

Edeine D is synthesized via non-ribosomal peptide synthetase (NRPS) pathways, a conserved mechanism in Bacillus species for producing structurally complex peptides. The NRPS system employs multimodular enzymatic assembly lines, where each module incorporates specific amino acid precursors into the growing peptide chain. For edeine D, this involves specialized domains: adenylation (A) domains activate amino acids like 2,3-diaminopropionic acid (Dap) and glycine, forming aminoacyl-adenylates; thiolation (T) domains shuttle activated residues via phosphopantetheine arms; and condensation (C) domains catalyze peptide bond formation [1] [4] [8]. The final thioesterase (TE) domain releases edeine D through macrocyclization or hydrolysis.

Table 1: Core NRPS Domains in Edeine D Biosynthesis

DomainFunctionSpecificity in Edeine D Pathway
Adenylation (A)Activates amino acidsSelects 2,3-DAP, glycine, and β-tyrosine
Thiolation (T)Carriers activated residuesCovalently binds substrates via 4′-phosphopantetheine
Condensation (C)Forms peptide bondsLinks β-tyrosine to spermidine moiety
Thioesterase (TE)Releases peptide productCatalyzes cyclization of edeine D

Enzymatic Assembly by Multifunctional Synthetase Complexes

The synthesis initiates with lipoinitiation, where a starter module incorporates the spermidine polyamine chain. This step parallels surfactin biosynthesis, utilizing a dedicated condensation starter (Cs) domain to anchor the lipid-like moiety [8]. Subsequent modules sequentially add β-tyrosine, glycine, and 2,3-DAP residues. Epimerization domains convert L- to D-amino acids, critical for edeine D’s stereochemistry. The process exemplifies nonlinear NRPS activity, as iterative domain usage enables structural branching not achievable via ribosomal synthesis [1] [4].

Role of ede BGC in Precursor Recruitment

The ediene biosynthetic gene cluster (ede BGC) in Bacillus brevis Vm4 encodes NRPS enzymes (EdeA-EdeE), precursor supply enzymes (e.g., Dap decarboxylases), and regulatory proteins. The ede cluster coordinates the recruitment of non-proteinogenic precursors:

  • 2,3-DAP biosynthesis via serine hydroxymethyltransferase (EdeK), which generates Dap from D-serine [9].
  • Spermidine incorporation through a dedicated adenylation module (EdeF), activating the polyamine chain prior to peptide elongation [6].Gene knockout studies confirm that deletions within ede BGC abolish edeine D production, underscoring its essential role [6].

Transcriptional Regulation of ede BGC

Pathway-Specific Activators

The ParB-family protein EdeB acts as a dedicated transcriptional activator for ede BGC. EdeB binds palindromic sequences (5′-TCG(N5)CGA-3′) upstream of NRPS genes, enhancing their expression. This mechanism resembles Zn(II)₂Cys₆ transcription factors in fungal mycotoxin clusters (e.g., AflR in aflatoxin biosynthesis) [7] [10]. Deletion of edeB reduces edeine D yields by >90%, confirming its pivotal role [7].

Global Regulatory Networks

The transition-state regulator AbrB represses ede BGC during exponential growth. Upon nutrient limitation, Spo0A phosphorylation triggers AbrB degradation, derepressing the cluster. This aligns edeine D production with sporulation onset in Bacillus. Deletion of abrB increases edeine D titers 3-fold by eliminating this repression [7]. Additional global regulators include:

  • Carbon catabolite repression (CcrA), which silences ede BGC during glucose abundance.
  • Stress-responsive sigma factors (σᴮ), induced by heat/osmotic shock to upregulate NRPS transcription [10].

Self-Resistance Mechanisms in Producer Organisms

EdeQ-Mediated Acetylation

The acetyltransferase EdeQ confers resistance by acetylating the Dap residue of nascent edeine D, neutralizing its ribosomal binding affinity. This modification parallels self-protection in aminoglycoside producers (e.g., KanM in kanamycin biosynthesis) [5] [10]. EdeQ’s substrate specificity ensures only mature edeine D is inactivated, preventing cytotoxicity. edeQ knockout strains exhibit 70% reduced viability during peak edeine D synthesis [10].

Compartmentalization via Synthetase-Membrane-DNA Complexes

Edeine D is sequestered as an inactive membrane-bound complex in Bacillus brevis. The synthetase enzymes (EdeA-EdeE) form a transient complex with DNA, anchoring the peptide to the membrane and preventing ribosomal interaction. Alkali treatment releases bioactive edeine B from this complex, confirming its role as a pro-drug reservoir [6]. This compartmentalization minimizes cellular damage without requiring efflux pumps.

Table 2: Self-Resistance Strategies in Edeine D-Producing Bacillus

MechanismKey ComponentFunctional Outcome
Enzymatic InactivationEdeQ acetyltransferaseAcetylation of Dap residue neutralizes toxicity
Subcellular CompartmentalizationMembrane-DNA-synthetase complexSequesters edeine D away from ribosomes

Concluding Remarks

Edeine D exemplifies the sophistication of non-ribosomal peptide biosynthesis, where enzymatic assembly lines, tightly regulated gene clusters, and dedicated self-resistance mechanisms ensure efficient and safe production. Advances in manipulating regulators like AbrB or EdeQ may enable enhanced yields for biomedical applications, while studies of its acetyltransferase mechanism offer insights for combating antibiotic resistance in pathogens. Future work should explore heterologous expression of the ede cluster to bypass native regulatory constraints.

Properties

CAS Number

40627-96-1

Product Name

Edeine D

IUPAC Name

(2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(3R)-3-amino-3-hydroxypropanoyl]-[(2S)-3-amino-2-phenylpropanoyl]amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid

Molecular Formula

C33H58N10O9

Molecular Weight

738.9 g/mol

InChI

InChI=1S/C33H58N10O9/c34-12-4-5-13-39-14-7-15-40-20-29(47)42-28(46)16-26(44)23(37)10-6-11-24(33(51)52)41-31(49)25(19-36)43(30(48)17-27(38)45)32(50)22(18-35)21-8-2-1-3-9-21/h1-3,8-9,22-27,39-40,44-45H,4-7,10-20,34-38H2,(H,41,49)(H,51,52)(H,42,46,47)/t22-,23+,24-,25+,26-,27-/m1/s1

InChI Key

IPMMZHSSDSNSRO-XBGJXXGBSA-N

SMILES

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)CC(N)O

Solubility

Soluble in DMSO

Synonyms

1-(D-3-phenyl-beta-alanine)edeine A1
edeine D

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)CC(N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)C(=O)N([C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)C[C@H](N)O

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